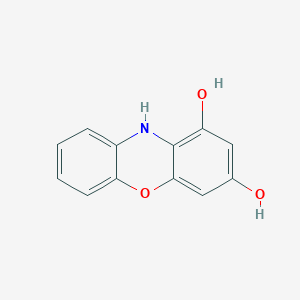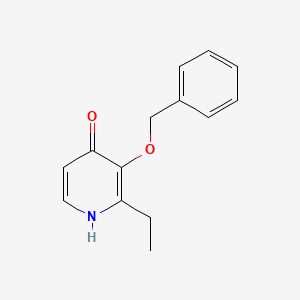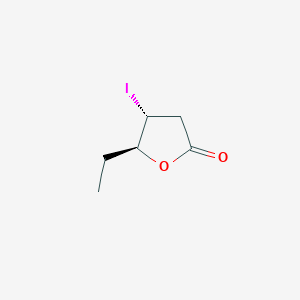
(4R,5S)-5-ethyl-4-iodooxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-ethyl-4-iodooxolan-2-one is a chiral organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethyl group at the 5th position and an iodine atom at the 4th position on the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-ethyl-4-iodooxolan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 5-ethyl-2-oxolanone.
Iodination Reaction: The key step involves the iodination of the oxolane ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-ethyl-4-iodooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Deiodinated oxolanes.
Applications De Recherche Scientifique
(4R,5S)-5-ethyl-4-iodooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-ethyl-4-iodooxolan-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-5-ethyl-4-bromooxolan-2-one: Similar structure but with a bromine atom instead of iodine.
(4R,5S)-5-ethyl-4-chlorooxolan-2-one: Similar structure but with a chlorine atom instead of iodine.
(4R,5S)-5-ethyl-4-fluorooxolan-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (4R,5S)-5-ethyl-4-iodooxolan-2-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can lead to distinct chemical behavior and interactions, making this compound valuable for specific applications.
Propriétés
Numéro CAS |
154145-12-7 |
|---|---|
Formule moléculaire |
C6H9IO2 |
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
(4R,5S)-5-ethyl-4-iodooxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
IWKBGIQWTJPYTP-UHNVWZDZSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](CC(=O)O1)I |
SMILES canonique |
CCC1C(CC(=O)O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)


![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
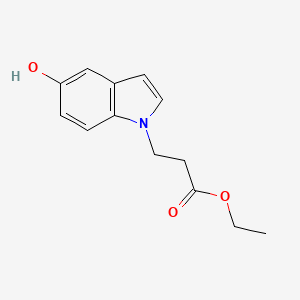

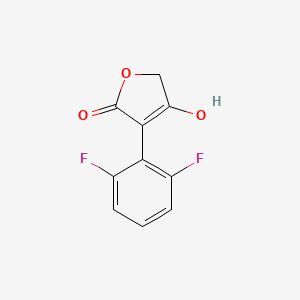
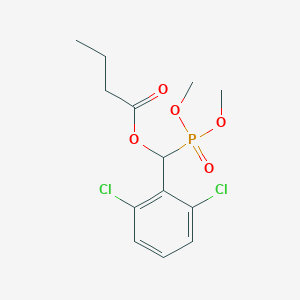
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
